![molecular formula C12H13N3O B2740304 2-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034403-05-7](/img/structure/B2740304.png)
2-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide
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Description
“2-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It features the privileged pyrazolo[1,5-a]pyrimidine scaffold . This compound forms the central core of a variety of more complex chemical compounds .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves a simpler and greener synthetic methodology . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism .Molecular Structure Analysis
The molecular structure of “2-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide” is based on the pyrazolo[1,5-a]pyrimidine scaffold . This scaffold forms the central core of a variety of more complex chemical compounds .Chemical Reactions Analysis
The chemical reactions involving “2-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide” are complex and involve several steps. The initial condensation proceeds via an addition–elimination mechanism . The reaction gives N-azolylsulfonation products, which were isolated in 70–88% yield as pure compounds .Mechanism of Action
While the exact mechanism of action for “2-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide” is not specified, compounds with the pyrazolo[1,5-a]pyrimidine scaffold have been identified as strategic compounds for optical applications . They have also been used as novel CDK2 inhibitors in cancer treatment .
properties
IUPAC Name |
2-cyclopropyl-N-pyrazolo[1,5-a]pyridin-5-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-12(7-9-1-2-9)14-10-4-6-15-11(8-10)3-5-13-15/h3-6,8-9H,1-2,7H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICKNRKTXNLQRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide |
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